1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- is a complex organic compound with the molecular formula and a molecular weight of approximately 303.396 g/mol. This compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen into the ring system. The presence of functional groups such as hydroxy and methoxy contributes to its chemical reactivity and potential biological activity.
1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, also known as spirotetramat, is an insecticide belonging to the tetromic acid class. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in specific mite and tick species, disrupting their fatty acid synthesis and leading to death [, ].
Spirotetramat has a unique mode of action compared to many other insecticides. It specifically targets group 6A ACCase, which is distinct from the ACCase found in mammals and plants []. This selective targeting minimizes the risk of resistance development in non-target organisms.
Due to its unique mode of action and high selectivity, spirotetramat is a valuable tool in scientific research for several purposes:
Research indicates that 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- exhibits notable biological properties. It has been studied for its potential as an insecticide and acaricide, particularly as a metabolite of spirotetramat, which is used in agricultural applications. Its mechanism of action involves disrupting lipid biosynthesis in target organisms, making it effective against various pests while having a low toxicity profile for mammals and beneficial insects .
Several synthetic routes have been developed to produce 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-. Common methods include:
The primary application of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- lies in its use as an agricultural pesticide. Its efficacy against pests while maintaining safety for non-target organisms makes it valuable in integrated pest management strategies. Additionally, its unique chemical properties may lend themselves to further applications in medicinal chemistry and materials science.
Interaction studies have focused on understanding how this compound interacts with biological systems. Key findings include:
Several compounds share structural similarities with 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Spirotetramat | Contains a similar spirocyclic structure | Widely used as an insecticide; parent compound |
1-Azaspiro(4.5)dec-3-en-2-one | Lacks hydroxy and methoxy groups | More reactive due to unsaturation |
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | Similar functional groups but different saturation | Exhibits different biological activity |
This comparison illustrates that while these compounds share structural characteristics, the presence of specific functional groups in 1-Azaspiro(4.5)decan-2-one contributes significantly to its unique properties and applications in pest control.
Environmental Hazard